molecular formula C19H19N5O2 B7180283 N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide

N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide

Cat. No.: B7180283
M. Wt: 349.4 g/mol
InChI Key: KXBHMDIBTYDANE-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Properties

IUPAC Name

N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(18-14-17(5-7-20-18)24-8-2-6-21-24)22-15-3-1-4-16(13-15)23-9-11-26-12-10-23/h1-8,13-14H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBHMDIBTYDANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, which is then coupled with a pyrazole derivative. The final step involves the formation of the carboxamide linkage. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and dynamics simulations have provided insights into its binding modes and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-morpholin-4-ylphenyl)-4-pyrazol-1-ylpyridine-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

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